[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol
CAS No.:
Cat. No.: VC17694395
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
![[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol -](/images/structure/VC17694395.png)
Specification
Molecular Formula | C11H14BrNO |
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Molecular Weight | 256.14 g/mol |
IUPAC Name | [3-(3-bromophenyl)pyrrolidin-3-yl]methanol |
Standard InChI | InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2 |
Standard InChI Key | MLESXDLJVFIHQJ-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1(CO)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is deduced as C₁₁H₁₄BrNO, with a molecular weight of 272.14 g/mol. This derivation aligns with pyrrolidine-based structures bearing a 3-bromophenyl substituent and a hydroxymethyl group at the 3-position . Comparative analysis with analogous compounds, such as {1-[(3-bromophenyl)methyl]pyrrolidin-3-yl}methanol (C₁₂H₁₆BrNO, MW 270.17) , highlights the impact of substituent positioning on molecular weight and reactivity.
Stereochemical Considerations
Pyrrolidine derivatives often exhibit stereoisomerism due to their non-planar ring structure. For example, tert-butyl (3R)-3-[(2S)-1-[(2-methylpropan-2-yl)oxy]-3-(3-nitrophenyl)-1-oxopropan-2-yl]pyrrolidine-1-carboxylate from Patent US11286249B2 demonstrates the prevalence of chiral centers in similar frameworks . The target compound likely adopts a specific stereochemistry, influencing its biological activity and synthetic pathways.
Synthetic Pathways and Optimization
Key Reaction Strategies
Synthesis of pyrrolidine derivatives frequently employs:
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Blaise Reaction: Used to construct pyrrolidinone intermediates, as demonstrated in the synthesis of 5-ylidenepyrrol-(5H)-ones .
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Nucleophilic Substitution: Bromophenyl groups are introduced via Suzuki-Miyaura coupling or direct bromination .
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Hydroxymethylation: Methanol groups are added through reduction of ester or ketone precursors, as seen in tert-butyl derivatives .
Table 1: Synthetic Routes for Related Pyrrolidine Derivatives
Challenges in Synthesis
Steric hindrance from the 3-bromophenyl and hydroxymethyl groups complicates ring closure and functionalization. Patent US11286249B2 notes that tert-butyl protecting groups are often required to mitigate side reactions during pyrrolidine synthesis . Additionally, optimizing reaction temperatures (e.g., −78°C for lithiation steps) improves regioselectivity .
Structural and Crystallographic Insights
Bond Lengths and Angles
Crystallographic data for (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone (C₁₂H₁₅NO₃) reveals:
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C–O Bond Lengths: 1.364(3) Å (hydroxyl), 1.366(3) Å (methoxy) .
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Hydrogen Bonding: O2–H2⋯O1 interaction (1.837 Å) stabilizes the crystal lattice .
For [3-(3-Bromophenyl)pyrrolidin-3-yl]methanol, analogous hydrogen bonding between the hydroxymethyl group and the pyrrolidine nitrogen is anticipated, influencing solubility and crystallinity.
Table 2: Comparative Structural Parameters
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